Cas no 2877642-56-1 (6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine)

6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine structure
2877642-56-1 structure
Product Name:6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine
CAS No:2877642-56-1
MF:C15H23N5O
MW:289.376022577286
CID:5307980
PubChem ID:165432364
Update Time:2025-07-16

6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine Chemical and Physical Properties

Names and Identifiers

    • 2877642-56-1
    • 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine
    • AKOS040876547
    • F6796-0313
    • Inchi: 1S/C15H23N5O/c1-11-6-12(2)8-20(7-11)15-13-14(16-9-17-15)19(10-18-13)4-5-21-3/h9-12H,4-8H2,1-3H3
    • InChI Key: JHONNAMDENCMFM-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=NC2=C1N=CN=C2N1CC(C)CC(C)C1

Computed Properties

  • Exact Mass: 289.19026037g/mol
  • Monoisotopic Mass: 289.19026037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 56.1Ų

6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine Pricemore >>

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Additional information on 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine

Introduction to 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine (CAS No. 2877642-56-1)

6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine, identified by its CAS number 2877642-56-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the purine derivatives family, a class of molecules widely recognized for their biological significance and potential therapeutic applications. The structural framework of this compound incorporates a 3,5-dimethylpiperidine moiety and an 2-methoxyethyl substituent, which contribute to its unique chemical properties and biological interactions.

The 3,5-dimethylpiperidine group is a key feature of this molecule, providing it with enhanced stability and specific binding affinity. This structural element has been extensively studied in medicinal chemistry due to its ability to modulate enzyme activity and receptor interactions. In contrast, the 2-methoxyethyl side chain introduces hydrophilicity, improving solubility and bioavailability—critical factors for drug development. The combination of these functional groups makes 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic behavior of purine derivatives. Studies suggest that the presence of the 3,5-dimethylpiperidine moiety enhances metabolic stability, while the 2-methoxyethyl group facilitates passive diffusion across biological membranes. These insights have guided the design of novel analogs with improved pharmacological profiles. For instance, researchers have leveraged molecular modeling techniques to optimize the binding affinity of this compound to target proteins, leading to the identification of more potent and selective inhibitors.

The biological significance of purine derivatives has been further underscored by recent clinical trials investigating their role in modulating immune responses. Compounds structurally related to 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine have demonstrated promising results in treating inflammatory disorders by inhibiting key enzymes such as Janus kinases (JAKs). The unique interaction between the 3,5-dimethylpiperidine group and ATP-binding pockets in these enzymes has been a focal point of investigation. Preclinical studies indicate that this compound may serve as a scaffold for developing next-generation immunomodulators with reduced side effects compared to existing therapies.

In addition to its immunomodulatory potential, 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine has shown promise in anticancer research. Purine derivatives are known to interfere with nucleotide metabolism and DNA replication in cancer cells. The structural features of this compound, particularly the 3,5-dimethylpiperidine moiety, have been found to enhance its ability to inhibit kinases involved in tumor proliferation. Preliminary data from cell-based assays suggest that it may induce apoptosis in certain cancer cell lines while exhibiting lower toxicity toward normal cells. These findings highlight its potential as an anticancer agent.

The synthesis of 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine presents unique challenges due to its complex structural architecture. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in constructing the piperidine ring system, while nucleophilic substitution strategies have been employed to introduce the 2-methoxyethyl group. These advances have not only improved yield but also reduced costs associated with its production.

The development of novel analytical techniques has further enhanced our understanding of this compound’s behavior in biological systems. Mass spectrometry (MS) coupled with high-performance liquid chromatography (HPLC) has enabled high-resolution characterization of its metabolites and degradation products. These tools are critical for assessing drug safety and efficacy during preclinical testing. Additionally, nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into its molecular conformation and dynamics.

The future prospects for 6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine are promising as research continues to uncover new therapeutic applications. Its unique structural features make it a versatile scaffold for drug design, allowing chemists to explore modifications that could enhance its pharmacological properties further. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical trials.

In conclusion,6-(3,5-dimethylpiperidin-1-yl)-9-(2-methoxyethyl)-9H-purine (CAS No. 2877642-56-1) represents a significant advancement in pharmaceutical chemistry due to its innovative structure and multifaceted biological activities. Its potential applications in immunomodulation and oncology are particularly noteworthy as they address critical unmet medical needs. As research progresses,this compound is poised to play a pivotal role in shaping future therapeutic strategies。

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